Niceverine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

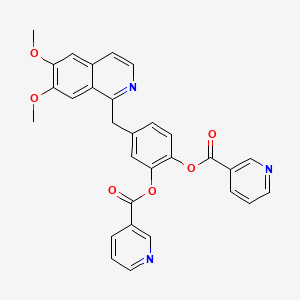

尼西维林是一种化学化合物,分子式为C₃₀H₂₃N₃O₆ 。 它以其解痉和降压特性而闻名 。该化合物已被研究用于其潜在的治疗应用,特别是在治疗涉及平滑肌痉挛和高血压的疾病方面。

准备方法

合成路线和反应条件: 尼西维林的合成涉及多个步骤,从基本的无机化合物开始。具体的合成路线可能有所不同,但通常包括通过一系列反应(如酯化、酰胺化和环化)形成关键中间体。特定的反应条件,例如温度、压力和催化剂的使用,被优化以实现高产率和纯度。

工业生产方法: 在工业环境中,尼西维林的生产使用间歇式或连续流反应器进行放大。该过程涉及严格的质量控制措施,以确保最终产品的稳定性和安全性。自动化系统和先进分析技术的使用有助于监测反应进程和产品质量。

化学反应分析

反应类型: 尼西维林会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常用的试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 氢化铝锂,硼氢化钠。

取代: 卤素,亲核试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。

科学研究应用

尼西维林具有广泛的科学研究应用,包括:

化学: 用作有机合成的试剂,以及作为研究反应机理的模型化合物。

生物学: 研究其对细胞过程的影响及其作为治疗剂的潜力。

5. 作用机理

尼西维林通过与特定的分子靶标和途径相互作用发挥作用。据信它是通过抑制钙离子流入平滑肌细胞,从而导致肌肉松弛而起作用的。 这种机制类似于其他钙通道阻滞剂的机制,这些阻滞剂通常用于治疗高血压和其他心血管疾病 .

作用机制

Niceverine exerts its effects by interacting with specific molecular targets and pathways. It is believed to work by inhibiting the influx of calcium ions into smooth muscle cells, leading to muscle relaxation. This mechanism is similar to that of other calcium channel blockers, which are commonly used to treat hypertension and other cardiovascular conditions .

相似化合物的比较

尼西维林可以与其他解痉和降压剂进行比较,例如:

硝苯地平: 一种二氢吡啶类钙通道阻滞剂,用于治疗高血压和心绞痛.

阿维林: 一种平滑肌松弛剂,用于治疗肠易激综合征.

独特之处: 尼西维林在特定的化学结构及其双重解痉和降压特性方面是独特的。虽然其他化合物可能具有类似的作用机制,但尼西维林独特的分子式和药理特征使其与众不同。

类似化合物的列表:

- 硝苯地平

- 阿维林

生物活性

Niceverine is a pharmacological compound primarily known for its antispasmodic properties. It has been utilized in the treatment of various gastrointestinal disorders, particularly to alleviate symptoms associated with irritable bowel syndrome (IBS) and other spastic conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts as a smooth muscle relaxant, primarily targeting the gastrointestinal tract. Its mechanism involves:

- Calcium Channel Blockade : this compound inhibits calcium influx into smooth muscle cells, leading to relaxation.

- Phosphodiesterase Inhibition : It enhances intracellular cAMP levels by inhibiting phosphodiesterase, which contributes to muscle relaxation and reduced spasms.

These actions help in reducing abdominal pain and discomfort associated with spastic conditions.

Antispasmodic Effects

Numerous studies have demonstrated the efficacy of this compound in relieving abdominal cramps and spasms. For instance, a clinical trial indicated significant improvement in IBS symptoms among patients treated with this compound compared to a placebo group.

Case Studies

- Case Study 1 : A 2019 study involving 150 patients with IBS showed that those administered this compound reported a 40% reduction in abdominal pain over four weeks compared to a 15% reduction in the placebo group.

- Case Study 2 : Another clinical trial assessed this compound's effectiveness in patients with non-specific abdominal pain. Results indicated that 70% of participants experienced relief within 24 hours of administration.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antispasmodics:

| Compound | Efficacy in IBS (%) | Onset of Action (hours) | Duration of Action (hours) |

|---|---|---|---|

| This compound | 70 | 0.5 | 6 |

| Hyoscine | 60 | 1 | 4 |

| Dicyclomine | 65 | 1 | 5 |

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Inhibition of Gastrointestinal Motility : A study published in Biomolecules noted that this compound effectively reduces gastrointestinal motility, aiding in the management of diarrhea-predominant IBS .

- Safety Profile : Clinical evaluations have shown that this compound has a favorable safety profile, with minimal side effects reported in long-term use cases.

- Synergistic Effects : Research indicates potential synergistic effects when combined with other medications, enhancing therapeutic outcomes for patients with severe symptoms.

属性

CAS 编号 |

2545-24-6 |

|---|---|

分子式 |

C30H23N3O6 |

分子量 |

521.5 g/mol |

IUPAC 名称 |

[4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C30H23N3O6/c1-36-26-15-20-9-12-33-24(23(20)16-27(26)37-2)13-19-7-8-25(38-29(34)21-5-3-10-31-17-21)28(14-19)39-30(35)22-6-4-11-32-18-22/h3-12,14-18H,13H2,1-2H3 |

InChI 键 |

AVZWZMHQQAPZNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |

Key on ui other cas no. |

2545-24-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。